molecular formula C9H18N2O3 B8615653 2-Methoxyethyl piperidin-4-ylcarbamate CAS No. 141498-54-6

2-Methoxyethyl piperidin-4-ylcarbamate

Cat. No. B8615653
M. Wt: 202.25 g/mol
InChI Key: SFBZFUAUXKERGN-UHFFFAOYSA-N
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Patent
US05082847

Procedure details

2-Methoxyethyl (1-phenylmethyl-4-piperidyl)carbamate (9.6 g), prepared according to Preparation 3, was dissolved in ethyl acetate (100 mL). Palladium hydroxide (10% on carbon, 1 g) was added, and the mixture was stirred under hydrogen (1 bar) for 6 hours. The catalyst was removed by filtration, and the solvent evaporated to give 6.5 g of 2-methoxyethyl-4-piperidylcarbamate as an oil, which was used without further purification.
Name
2-Methoxyethyl (1-phenylmethyl-4-piperidyl)carbamate
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C[N:8]2[CH2:13][CH2:12][CH:11]([NH:14][C:15](=[O:21])[O:16][CH2:17][CH2:18][O:19][CH3:20])[CH2:10][CH2:9]2)C=CC=CC=1>C(OCC)(=O)C.[OH-].[Pd+2].[OH-]>[CH3:20][O:19][CH2:18][CH2:17][O:16][C:15](=[O:21])[NH:14][CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:2.3.4|

Inputs

Step One
Name
2-Methoxyethyl (1-phenylmethyl-4-piperidyl)carbamate
Quantity
9.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)CN1CCC(CC1)NC(OCCOC)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen (1 bar) for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to Preparation 3
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COCCOC(NC1CCNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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